REACTION_CXSMILES
|
Br[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.[CH:12]1(B(O)O)[CH2:14][CH2:13]1.P([O-])([O-])([O-])=O.[K+].[K+].[K+].C1(P)CCCCC1>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.O>[CH:12]1([C:2]2[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=2)[CH2:14][CH2:13]1 |f:2.3.4.5,8.9.10|
|
Name
|
|
Quantity
|
2.17 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(N)C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.12 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)B(O)O
|
Name
|
potassium phosphate
|
Quantity
|
7.42 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
280 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)P
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
hexanes ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
120 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the mixture was triturated with dichloromethane and water
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Type
|
FILTRATION
|
Details
|
The resulting mixture was filtered through a pad of celite
|
Type
|
CUSTOM
|
Details
|
The organic layer of the filtrate was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
Concentration
|
Type
|
CUSTOM
|
Details
|
gave an oil that
|
Type
|
CUSTOM
|
Details
|
was chromatographed over silica gel (30% v/v diethyl ether in hexanes)
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CONCENTRATION
|
Details
|
the solvent was concentrated
|
Type
|
CUSTOM
|
Details
|
to give an orange oil
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)C1=CC(=C(N)C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.87 mmol | |
AMOUNT: MASS | 333 mg | |
YIELD: PERCENTYIELD | 19% | |
YIELD: CALCULATEDPERCENTYIELD | 143.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |